3-Ethoxyphenylacetonitrile
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Overview
Description
3-Ethoxyphenylacetonitrile is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.20 g/mol . It’s used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Ethoxyphenylacetonitrile consists of a nitrile group (-C≡N) attached to an ethoxyphenyl group . The InChI string representation of its structure is InChI=1S/C10H11NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6H2,1H3 .Scientific Research Applications
Environmental Impact and Fate of Related Compounds
Studies on alkylphenol ethoxylates (APEs), which are structurally related to 3-Ethoxyphenylacetonitrile due to their ethoxy groups and aromatic nature, highlight concerns regarding their degradation into persistent and potentially endocrine-disrupting metabolites. The environmental fate of these compounds, including their partitioning into sediments and biodegradation behavior, underscores the importance of researching similar compounds for their environmental safety and degradation pathways (Ying, Williams, & Kookana, 2002).
Analytical and Biochemical Applications
Research into the biodegradation of aromatic compounds by Escherichia coli provides a framework for studying the metabolic pathways and genetic regulation of enzymes involved in the breakdown of complex organic molecules, including those related to 3-Ethoxyphenylacetonitrile. This knowledge is crucial for developing biotechnological applications and environmental bioremediation strategies (Díaz, Ferrández, Prieto, & García, 2001).
Environmental and Biological Monitoring
The use of bioindicator species for measuring ethoxyresorufin-O-deethylase (EROD) activity offers a method for assessing the exposure of aquatic organisms to organic contaminants. This approach could be adapted to study the impact of compounds like 3-Ethoxyphenylacetonitrile on aquatic life and ecosystems, providing insights into their toxicity and accumulation in the environment (Gagnon & Rawson, 2017).
Antioxidant Activity and Chemical Stability
Research on the antioxidant activity of various compounds, including their mechanisms of action and applications in food, medicine, and pharmacy, offers a basis for investigating the potential antioxidant properties of 3-Ethoxyphenylacetonitrile. Understanding these properties is essential for exploring its use in enhancing the stability and shelf life of pharmaceutical and food products (Munteanu & Apetrei, 2021).
Safety And Hazards
3-Ethoxyphenylacetonitrile is intended for research and development use only and is not for medicinal or household use . Safety measures such as wearing self-contained breathing apparatus for firefighting if necessary, tightly fitting safety goggles, fire/flame resistant and impervious clothing, and handling with gloves are recommended .
properties
IUPAC Name |
2-(3-ethoxyphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJQDUQVRZNFHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407253 |
Source
|
Record name | 3-Ethoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxyphenylacetonitrile | |
CAS RN |
74205-55-3 |
Source
|
Record name | 3-Ethoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.